Ethyl Cyclopropylcarboxylate-d5 (Major)

Mass Spectrometry Quantitative Analysis Internal Standard

Ethyl Cyclopropylcarboxylate-d5 (Major) (CAS 1794783-51-9) is a deuterated ester derivative of ethyl cyclopropanecarboxylate. With a molecular formula of C6H5D5O2 and a molecular weight of 119.17 g/mol, this compound is a stable isotope-labeled analog where five hydrogen atoms on the cyclopropyl ring are substituted with deuterium atoms.

Molecular Formula C6H10O2
Molecular Weight 119.175
CAS No. 1794783-51-9
Cat. No. B586708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Cyclopropylcarboxylate-d5 (Major)
CAS1794783-51-9
SynonymsCyclopropanecarboxylic Acid Ethyl Ester-d5;  Ethyl Cyclopropanecarboxylate-d5;  NSC 60696-d5; 
Molecular FormulaC6H10O2
Molecular Weight119.175
Structural Identifiers
SMILESCCOC(=O)C1CC1
InChIInChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D
InChIKeyLDDOSDVZPSGLFZ-ZDGANNJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cyclopropylcarboxylate-d5 (Major) CAS 1794783-51-9: A Stable Isotope-Labeled Analytical Standard for Precise Quantification


Ethyl Cyclopropylcarboxylate-d5 (Major) (CAS 1794783-51-9) is a deuterated ester derivative of ethyl cyclopropanecarboxylate. With a molecular formula of C6H5D5O2 and a molecular weight of 119.17 g/mol, this compound is a stable isotope-labeled analog where five hydrogen atoms on the cyclopropyl ring are substituted with deuterium atoms . This labeling results in a distinct mass differential from its unlabeled counterpart, Ethyl Cyclopropanecarboxylate (CAS 4606-07-9), which has a molecular weight of 114.14 g/mol [1]. Its primary utility lies in its application as an internal standard or tracer for analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance studies, where it enables precise and accurate quantification by mimicking the analyte's behavior while remaining spectrally distinct .

Stable Isotope-Labeled Internal Standard (SIL-IS)
MS quantification Enables distinct spectral detection without analyte interference
Method development High-purity deuterated format for accurate assay validation
Synthetic tracer Deuterium labeling supports mechanistic pathway elucidation

Why Ethyl Cyclopropylcarboxylate-d5 (Major) Cannot Be Substituted with Unlabeled or Inadequately Labeled Analogs


Generic substitution of Ethyl Cyclopropylcarboxylate-d5 with its unlabeled analog or a less deuterated variant will lead to significant analytical inaccuracies. The core value of a deuterated internal standard lies in its ability to mimic the analyte's behavior in sample preparation and chromatographic separation while providing a distinct mass spectrometric signal [1]. The non-deuterated Ethyl Cyclopropanecarboxylate lacks the +5 Da mass shift, rendering it indistinguishable from the target analyte and thus useless as an internal standard. Using a less deuterated analog, such as Ethyl Cyclopropylcarboxylate-d4 (CAS 927810-77-3), introduces a smaller mass differential (+4 Da) . This reduced shift increases the risk of spectral overlap with the analyte's naturally occurring isotopic peaks, especially at higher analyte concentrations or with lower instrument resolution, which compromises the accuracy of quantification and the limit of detection.

Unlabeled Analog
Lacks mass differential; co-eluting signal renders it indistinguishable from the target analyte, preventing reliable internal standard use.
Lower-Deuterated Variant (d4)
Reduced mass separation elevates isotopic crosstalk risk with natural abundance peaks, potentially limiting LLOQ and assay accuracy.

Quantitative Differentiation of Ethyl Cyclopropylcarboxylate-d5: A Comparative Data Guide for Procurement


Mass Spectrometric Differentiation: A +5 Da Mass Shift for Unambiguous Detection

Ethyl Cyclopropylcarboxylate-d5 provides a clear +5 Da mass shift compared to its non-deuterated analog, Ethyl Cyclopropanecarboxylate. This differential is critical for mass spectrometry (MS) applications, as it allows the internal standard and the target analyte to be detected in distinct channels, eliminating signal interference and ensuring precise quantification .

Mass Shift (d5 vs unlabeled)
Head-to-head
+5 Da
Ensures distinct MS channel separation
Unlabeled: 114.14 g/mol, 0 Da shift
Mass Spectrometry Quantitative Analysis Internal Standard

Advantage in Isotopic Resolution Over the d4 Analog

Compared to the alternative deuterated standard Ethyl Cyclopropylcarboxylate-d4, the d5 variant provides superior mass resolution. The +5 Da shift offers a wider separation from the analyte's [M+1] and [M+2] isotopic peaks than the +4 Da shift of the d4 analog. This is particularly critical for high-concentration samples or complex matrices where isotopic interference can bias results [1].

Isotopic Resolution vs d4
Class-level
+5 Da (d5)
+4 Da (d4)
Larger shift reduces isotopic crosstalk risk
Interference depends on analyte concentration and instrument resolution
High-Resolution Mass Spectrometry Isotopic Interference Method Validation

Comparative Chemical Purity for Reliable Method Development

The chemical purity of Ethyl Cyclopropylcarboxylate-d5 is specified at 98%, ensuring minimal interference from non-deuterated or other chemical impurities during analysis. This high purity is essential for its use as a reliable internal standard, as any impurities would contribute to inaccuracies in quantification [1].

Chemical Purity
Specification review
98%
Supports reliable internal standard use
Supplier-specified; verify against lot-specific COA
Analytical Standard Purity Analysis Quality Control

Primary Applications of Ethyl Cyclopropylcarboxylate-d5 (Major) in Analytical and Synthetic Workflows


LC-MS/MS Quantification of Cyclopropane-Containing Analytes

Ethyl Cyclopropylcarboxylate-d5 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of cyclopropane-containing drug candidates, metabolites, or environmental contaminants by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its +5 Da mass shift, as established in Section 3, ensures it can be measured in a distinct MRM transition without interference from the target analyte [1]. This application is critical for generating precise and accurate bioanalytical data required for pharmacokinetic (PK) studies and environmental fate assessments.

Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility and thermal stability as an ester, Ethyl Cyclopropylcarboxylate-d5 is an effective internal standard for GC-MS applications. The compound's 98% purity ensures minimal background noise, while its distinct molecular weight allows for accurate quantification of volatile organic compounds, including the unlabeled ethyl cyclopropanecarboxylate, in complex sample matrices [2]. This addresses the need for a reliable standard in environmental monitoring and chemical process analysis.

Mechanistic Tracer in Synthetic Chemistry

The deuterium labeling on the cyclopropyl ring allows Ethyl Cyclopropylcarboxylate-d5 to be used as a mechanistic probe in synthetic organic chemistry. By following the +5 Da mass tag through a sequence of reactions, researchers can unambiguously determine reaction pathways and identify intermediates, particularly in ring-opening or rearrangement reactions involving the cyclopropane moiety . This application is fundamental for optimizing synthetic routes and understanding reaction mechanisms.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of cyclopropane analytes
Deuterium-induced mass shift resolution
Distinct MRM transition without spectral interference
Volatile organic compound analysis by GC-MS
Thermal stability and purity profile
Baseline resolution in complex volatile matrices
Mechanistic tracer in synthetic chemistry
Deuterium labeling on cyclopropyl ring
Reaction pathway tracing via conserved mass tag

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